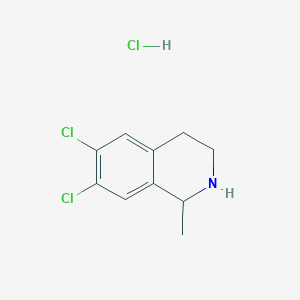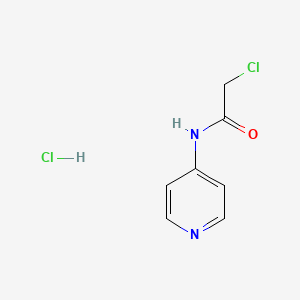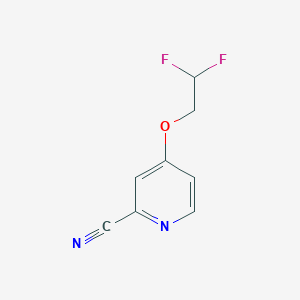
urolithin M6
描述
Urolithin M6 is a naturally occurring compound that belongs to the class of urolithins, which are metabolites derived from ellagitannins and ellagic acid. These compounds are produced by the action of gut microbiota on ellagitannin-rich foods such as pomegranates, berries, and nuts. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urolithin M6 involves several key steps. One efficient synthetic pathway includes a Suzuki coupling reaction followed by an intramolecular C–H oxygenation. The process begins with readily accessible starting materials and involves five steps to achieve the final product. The key reaction steps have been optimized to improve synthetic feasibility, reaction time, and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above provides a foundation for scaling up the production process. Optimization of reaction conditions and the use of efficient catalysts can enhance the yield and purity of the compound for industrial applications .
化学反应分析
Types of Reactions
Urolithin M6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various urolithin derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties .
科学研究应用
Chemistry: Urolithin M6 serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It has been shown to modulate cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: this compound exhibits anticancer properties by inhibiting lactate dehydrogenase A, a key enzyme in cancer cell metabolism. .
作用机制
The mechanism of action of urolithin M6 involves its interaction with various molecular targets and pathways:
Pro-apoptotic and Antiproliferative Properties: This compound induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K-Akt and Wnt/β-catenin.
Inhibition of Lactate Dehydrogenase A: This compound acts as an inhibitor of lactate dehydrogenase A, disrupting cancer cell metabolism and energy production.
Antioxidant Activity: It scavenges reactive oxygen species and reduces oxidative stress, contributing to its protective effects against cellular damage.
相似化合物的比较
Urolithin M6 is part of a family of urolithins, which includes urolithin A, urolithin B, and urolithin C. These compounds share similar structures but differ in their biological activities and properties:
Urolithin A: Known for its anti-inflammatory and muscle health-promoting effects.
Urolithin B: Exhibits strong antioxidant and anti-inflammatory properties.
Urolithin C: Less studied but shows potential anticancer activities.
This compound stands out due to its potent inhibition of lactate dehydrogenase A and its unique synthetic accessibility, making it a promising candidate for further research and development .
属性
IUPAC Name |
3,8,9,10-tetrahydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-1-2-6-9(3-5)19-13(18)7-4-8(15)11(16)12(17)10(6)7/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXFTZDSEIQMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C(=C23)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)





![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

amine dihydrochloride](/img/structure/B1459190.png)
